Electrochemical Reduction Mechanism: Concerted vs. Stepwise Pathway and Autocatalysis Suppression
Electrochemical studies demonstrate that 2-nitrobenzenesulfonyl chloride follows a 'sticky' dissociative mechanism with concerted electron transfer and S-Cl bond cleavage, in contrast to the stepwise radical anion intermediate observed for 3-nitrobenzenesulfonyl chloride. Critically, while the 4-nitro isomer undergoes autocatalytic disulfone formation, this parasitic pathway is suppressed in the 2-nitro isomer due to steric hindrance from the ortho-nitro group [1].
| Evidence Dimension | Electrochemical Reduction Mechanism |
|---|---|
| Target Compound Data | Concerted ('sticky' dissociative) electron transfer and S-Cl bond cleavage; No disulfone formation |
| Comparator Or Baseline | 4-Nitrobenzenesulfonyl chloride: Concerted electron transfer/S-Cl cleavage, but autocatalytic disulfone formation observed. 3-Nitrobenzenesulfonyl chloride: Stepwise radical anion intermediate, autocatalytic disulfone formation. |
| Quantified Difference | Suppression of autocatalytic disulfone formation due to ortho-substituent sterics, versus autocatalysis in para-isomer |
| Conditions | Electrochemical reduction studies analyzed by cyclic voltammetry and theoretical calculations; solvent system not specified in abstract |
Why This Matters
Suppression of autocatalytic side reactions ensures cleaner electrochemical transformations and predictable reagent behavior, critical for process chemists selecting a sulfonyl chloride for electrochemical applications.
- [1] Hou, A., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. https://doi.org/10.1139/cjc-2024-0052 View Source
